molecular formula C5H12ClNO2 B1612421 (R)-2-Amino-2-methylbutanoic acid hydrochloride CAS No. 73473-40-2

(R)-2-Amino-2-methylbutanoic acid hydrochloride

Cat. No. B1612421
CAS RN: 73473-40-2
M. Wt: 153.61 g/mol
InChI Key: CYBOBNODYVJFNM-NUBCRITNSA-N
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Description

(R)-2-Amino-2-methylbutanoic acid hydrochloride, also known as L-Leucine, is an essential amino acid that is widely used in scientific research. It is a building block for protein synthesis and is involved in various biochemical and physiological processes in the body.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-2-Amino-2-methylbutanoic acid hydrochloride plays a significant role in the design of renin inhibitors, contributing to the development of potent inhibitors of human plasma renin. Its inclusion in angiotensinogen analogues, such as peptides containing the dipeptide isostere, mimics the transition state of peptidic bond hydrolysis during enzyme-catalyzed reactions, indicating its importance in the study of hypertension treatments (Thaisrivongs et al., 1987).

Biocatalysis and Organic Synthesis

A novel approach to the stereoselective synthesis of (R)- and (S)-2-amino-4-hydroxybutanoic acid utilizes a systems biocatalysis approach. This method involves coupling an aldol reaction with a stereoselective transamination, showcasing the compound's utility in producing chiral building blocks essential for drug development and industrial applications (Hernández et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of β-amino acids, including modifications of (R)-2-Amino-2-methylbutanoic acid hydrochloride, demonstrates its versatility in the preparation of stereochemically complex molecules. Such methodologies are pivotal for the synthesis of biologically active compounds and further underline the compound's significance in synthetic organic chemistry (Juaristi et al., 1992).

properties

IUPAC Name

(2R)-2-amino-2-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOBNODYVJFNM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592120
Record name D-Isovaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-methylbutanoic acid hydrochloride

CAS RN

73473-40-2
Record name D-Isovaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-2-methylbutanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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